molecular formula C29H28N4O4S B2652718 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-97-2

7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2652718
CAS No.: 688055-97-2
M. Wt: 528.63
InChI Key: CBTXGMFVBORXTP-UHFFFAOYSA-N
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Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo[4,5-g] ring system, a sulfanylidene group at position 6, and a piperazine-based substituent at position 5. The piperazine moiety is substituted with 3-methyl and 3-methylphenyl groups at positions 3 and 4, respectively, linked via a carbonyl-phenyl-methyl bridge. The molecular complexity arises from the integration of heterocyclic systems (quinazolinone, dioxolo) and a substituted piperazine, which likely enhances its binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

7-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-18-4-3-5-22(12-18)32-11-10-31(15-19(32)2)27(34)21-8-6-20(7-9-21)16-33-28(35)23-13-25-26(37-17-36-25)14-24(23)30-29(33)38/h3-9,12-14,19,23H,10-11,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXHVGXBITNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H27N3O2S
  • Molecular Weight : 469.6 g/mol
  • The compound features a quinazolinone core with piperazine and phenyl substituents, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural components. The piperazine moiety is known for its role in various pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been shown to exhibit antidepressant properties through modulation of serotonin receptors .
  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation in vitro. For instance, derivatives of coumarin-piperazine have demonstrated significant anticancer effects against various cell lines .
  • Antimicrobial Properties : The presence of the sulfanylidene group may enhance the compound's ability to act against microbial pathogens .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific receptors and enzymes involved in neurotransmission and cell signaling pathways:

  • Receptor Binding : The piperazine ring may facilitate binding to serotonin (5-HT) and dopamine receptors, influencing mood and behavior .
  • Inhibition of Enzymes : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase, which could contribute to neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the target molecule:

  • Study on Antidepressant Activity : A study evaluated the binding affinities of piperazine derivatives to 5-HT receptors. Results indicated that modifications in the piperazine structure significantly altered receptor affinity and biological activity .
  • Anticancer Activity Assessment : In vitro studies on structurally similar compounds revealed potent anticancer activity against A2780 ovarian cancer cells. Compounds exhibited IC50 values in the nanomolar range .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulation of serotonin receptors
AnticancerInhibition of cell proliferation in cancer cell lines
AntimicrobialPotential activity against bacterial and fungal pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

Quinazolinone Derivatives
  • Compound 15a () : Features a quinazolin-4(3H)-one core with 5,7-dimethoxy substituents and a piperazine-1-carbonyl group linked to a fluorophenyl moiety. Unlike the target compound, it lacks the dioxolo ring and sulfanylidene group but shares the piperazine-carbamoyl motif. The cyclopropanecarbonyl group on the piperazine may improve metabolic stability compared to the target compound’s 3-methylphenyl group .
  • MPY4 (): A pyrazole derivative with a sulfonylpiperazine group. While structurally distinct from quinazolinones, its piperazine-sulfonyl linkage highlights the versatility of piperazine in drug design, albeit with different electronic properties compared to the carbamoyl group in the target compound .
Dioxolo-Fused Systems
  • K284-5246 () : Contains a [1,3]dioxolo[4,5-g]quinazolin-8-one core similar to the target compound but substitutes the piperazine with a benzodioxol-methyl group via a butyl chain. This variation likely alters solubility and target selectivity due to increased hydrophobicity .
Piperazine-Containing Analogues
  • KU-0059436 (AZD2281) () : A phthalazin-1-one PARP inhibitor with a piperazine-carbonyl-benzyl substituent. Despite differing core structures, both compounds utilize a piperazine-carbamoyl group for target engagement, emphasizing its role in enhancing binding affinity .
  • Sch-350634 (): A CCR5 antagonist with a methylpyridinyl-carbonyl-piperidine-piperazine scaffold. The piperazine’s substitution pattern (methyl and trifluoromethylphenyl groups) contrasts with the target compound’s 3-methylphenyl group, illustrating how minor changes influence receptor selectivity .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazolin-8-one [1,3]Dioxolo, sulfanylidene, 3-methylphenyl-piperazine ~550 (estimated) High rigidity, potential for H-bonding
KU-0059436 () Phthalazin-1-one Piperazine-carbonyl-fluorobenzyl 434.42 Oral bioavailability, PARP inhibition
15a () Quinazolin-4(3H)-one 5,7-Dimethoxy, cyclopropanecarbonyl-piperazine 512.56 Improved metabolic stability
K284-5246 () Quinazolin-8-one Benzodioxol-methyl-piperazine ~600 (estimated) Lipophilic, extended alkyl chain

Its dioxolo ring increases structural rigidity, which could reduce conformational flexibility during target binding .

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